(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Overview
Description
(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a complex organic compound that features a unique structure combining chromene, benzofuran, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Synthesis of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving ortho-hydroxyaryl ketones and α-haloketones under basic conditions.
Coupling Reaction: The chromene and benzofuran intermediates are then coupled using a Wittig reaction to form the (Z)-methylene linkage.
Esterification: Finally, the furan-2-carboxylate group is introduced via an esterification reaction using furan-2-carboxylic acid and a suitable alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and benzofuran moieties, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate can serve as a building block for more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development and therapeutic research.
Industry
In the materials science field, the compound’s structural features could be exploited to develop new materials with specific properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism by which (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes, modulation of signaling pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
Uniqueness
Compared to similar compounds, (Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate stands out due to the presence of the furan-2-carboxylate group, which can impart unique chemical and biological properties. This structural difference may enhance its reactivity or interaction with biological targets, making it a more versatile compound for various applications.
Properties
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-14-16(11-15-5-2-3-6-19(15)28-14)12-22-23(25)18-9-8-17(13-21(18)30-22)29-24(26)20-7-4-10-27-20/h2-14H,1H3/b22-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFIXSLQROBNSD-UUYOSTAYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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